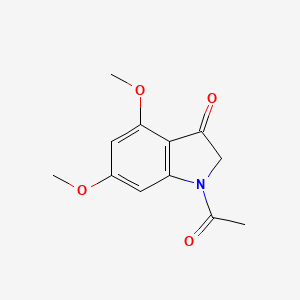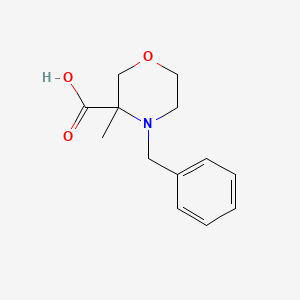
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride is a chemical compound with the molecular formula C10H10FN3·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-fluoro-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific molecular targets through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-2-methylquinoline: A precursor in the synthesis of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride.
4-Hydroxy-2-methylquinoline: Another derivative of quinoline with different functional groups.
6-Fluoroquinoline: A related compound with similar structural features but lacking the hydrazino group.
Uniqueness
This compound is unique due to the presence of both the fluorine and hydrazino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
1171871-62-7 |
|---|---|
Formule moléculaire |
C10H11ClFN3 |
Poids moléculaire |
227.66 g/mol |
Nom IUPAC |
(6-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
Clé InChI |
ZWGWODKZCJEEGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=CC2=N1)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)


![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)







![2-(Methylthio)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11876702.png)
